molecular formula C15H20N4O5 B2894420 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid CAS No. 540763-88-0

2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid

Cat. No.: B2894420
CAS No.: 540763-88-0
M. Wt: 336.348
InChI Key: GFJPXYQWBVIZMD-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a butanoic acid moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a benzene derivative is treated with a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The piperazine derivative is then coupled with the nitrophenyl compound using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid: shares similarities with other piperazine derivatives and nitrophenyl compounds.

    4-(4-Methylpiperazin-1-yl)-N-(3-nitrophenyl)butanamide: A structurally similar compound with potential differences in biological activity.

    2-(4-Methylpiperazin-1-yl)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid: Another analog with a different position of the nitro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-17-5-7-18(8-6-17)13(15(21)22)10-14(20)16-11-3-2-4-12(9-11)19(23)24/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJPXYQWBVIZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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